molecular formula C21H29N3O5S B11255237 4-({1-[(4-tert-butylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)morpholine

4-({1-[(4-tert-butylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)morpholine

Cat. No.: B11255237
M. Wt: 435.5 g/mol
InChI Key: IVMZVEDPLYZPSA-UHFFFAOYSA-N
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Description

4-({1-[(4-tert-butylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)morpholine is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({1-[(4-tert-butylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)morpholine involves multiple steps, starting from readily available precursors. One common route involves the reaction of 4-tert-butylphenoxyacetic acid with thionyl chloride to form 4-tert-butylphenoxyacetyl chloride . This intermediate is then reacted with 3,5-dimethyl-1H-pyrazole to form the corresponding acetylated pyrazole derivative. Finally, the sulfonylation of this intermediate with morpholine yields the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to increase reaction rates.

Chemical Reactions Analysis

Types of Reactions

4-({1-[(4-tert-butylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)morpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe for studying enzyme activity.

    Medicine: It could be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

    Industry: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-({1-[(4-tert-butylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)morpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The compound’s unique structure allows it to interact with multiple targets, making it a versatile tool for research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart from similar compounds is its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets

Properties

Molecular Formula

C21H29N3O5S

Molecular Weight

435.5 g/mol

IUPAC Name

2-(4-tert-butylphenoxy)-1-(3,5-dimethyl-4-morpholin-4-ylsulfonylpyrazol-1-yl)ethanone

InChI

InChI=1S/C21H29N3O5S/c1-15-20(30(26,27)23-10-12-28-13-11-23)16(2)24(22-15)19(25)14-29-18-8-6-17(7-9-18)21(3,4)5/h6-9H,10-14H2,1-5H3

InChI Key

IVMZVEDPLYZPSA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(=O)COC2=CC=C(C=C2)C(C)(C)C)C)S(=O)(=O)N3CCOCC3

Origin of Product

United States

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